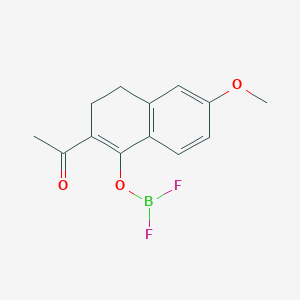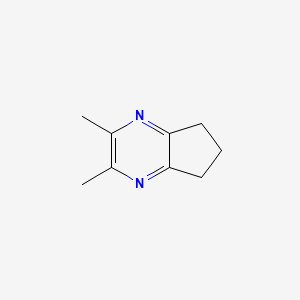![molecular formula C19H17FN4O3 B13821585 N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the fluorophenoxy and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then isolated and purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure the purity of the final product .
化学反応の分析
Types of Reactions
N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
作用機序
The mechanism of action of N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical processes. The presence of the fluorophenoxy and methoxy groups enhances its binding affinity and specificity towards certain targets .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-(4-Fluorophenyl)benzamide
Uniqueness
N’-[(E)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the combination of the fluorophenoxy and methoxy groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C19H17FN4O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c1-26-18-7-2-13(11-22-24-19(25)17-8-9-21-23-17)10-14(18)12-27-16-5-3-15(20)4-6-16/h2-11H,12H2,1H3,(H,21,23)(H,24,25)/b22-11+ |
InChIキー |
JAVKUOCLMUVLOV-SSDVNMTOSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NN2)COC3=CC=C(C=C3)F |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NN2)COC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



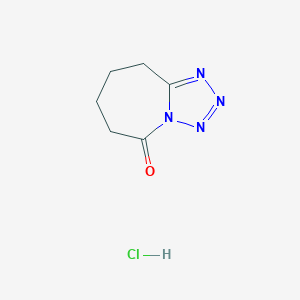
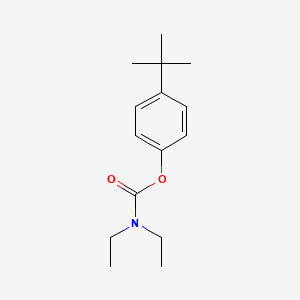
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
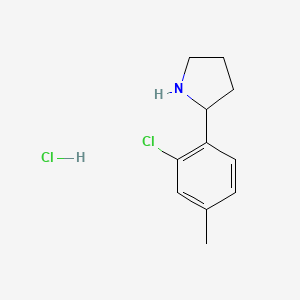
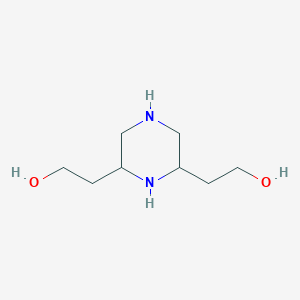
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
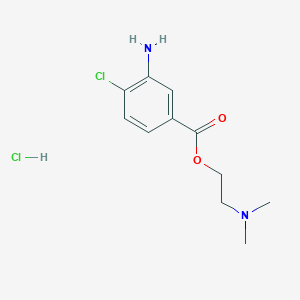

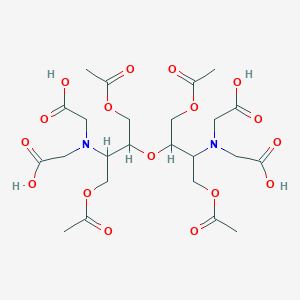
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)

